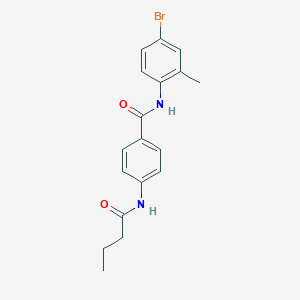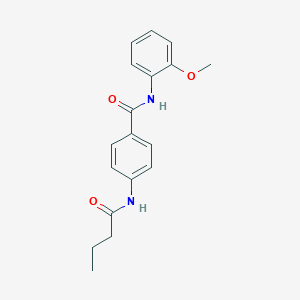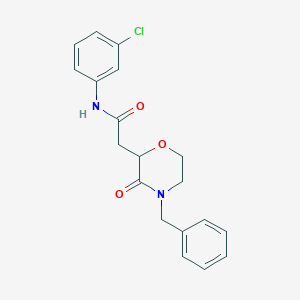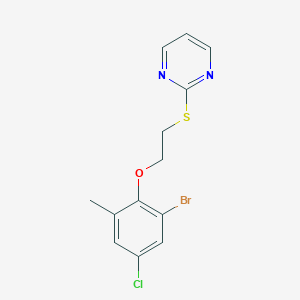![molecular formula C22H21N5O4 B215558 methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H22N4O4, and is commonly referred to as M2B.
Mecanismo De Acción
The mechanism of action of M2B is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. M2B has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. Additionally, M2B has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
M2B has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the modulation of immune response, and the protection of neurons from damage. M2B has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using M2B in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms underlying various cellular processes. However, one limitation of using M2B is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on M2B. One area of interest is the development of M2B-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of M2B and its potential applications in various scientific research fields. Finally, the development of more potent and selective M2B analogs may also be an area of future research.
Métodos De Síntesis
The synthesis of M2B involves the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl isocyanate to form 2-(benzoylcarbamoyl)-4,6-dichloropyrimidine. This intermediate is then reacted with 2-methylphenyl isocyanate to form the final product, M2B.
Aplicaciones Científicas De Investigación
M2B has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurology. In cancer research, M2B has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, M2B has been studied for its potential to modulate the immune response, particularly in the context of autoimmune diseases. In neurology, M2B has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Fórmula molecular |
C22H21N5O4 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
methyl 2-[2-[[N//'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C22H21N5O4/c1-14-8-6-7-11-17(14)24-22(26-20(30)15-9-4-3-5-10-15)27-21-23-16(12-18(28)25-21)13-19(29)31-2/h3-12H,13H2,1-2H3,(H3,23,24,25,26,27,28,30) |
Clave InChI |
JYCSXRHHPBJLRM-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1N/C(=N/C(=O)C2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CC(=O)OC |
SMILES |
CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC |
SMILES canónico |
CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)


![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)